2-Benzylpiperidin-4-one hydrochloride
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Overview
Description
“2-Benzylpiperidin-4-one hydrochloride” is a chemical compound . It is a derivative of 4-Piperidone, an organic compound used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .
Synthesis Analysis
N-benzylpiperidine-4-one derivatives have been synthesized via one-pot three-component protocols in excellent yields . The mono-substituted derivatives showed butyrylcholinesterase selective, while unsubstitited and di-substituted derivatives showed acetylcholinesterase selective inhibitions .
Molecular Structure Analysis
The molecular formula of 2-Benzylpiperidine is C12H17N . The average mass is 175.270 Da and the mono-isotopic mass is 175.136093 Da .
Chemical Reactions Analysis
Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Scientific Research Applications
Catalytic Transformations and Synthesis
The novel catalytic method using Pd–C for hydrodechlorination–hydrogenation provides a chemoselective transformation of 4-acylpyridines into 4-benzylpiperidine hydrochlorides. This technique simplifies multi-step transformations into a one-pot process, yielding crystalline piperidine hydrochlorides quantitatively, demonstrating its significance in synthetic organic chemistry and pharmaceutical synthesis (Cheng et al., 2014).
Neurotransmitter Reuptake Inhibition
Research into arylpiperazine-benzylpiperidines has revealed their potential as dual serotonin and norepinephrine reuptake inhibitors. These compounds, particularly with a three-carbon linker, show greater inhibition than venlafaxine hydrochloride, suggesting their utility in treating neuropsychiatric and neurodegenerative disorders (Paudel et al., 2016).
Cholinesterase Inhibition
N-benzylpiperidine-4-one derivatives have been evaluated for cholinesterase inhibition, showing selective activity towards butyrylcholinesterase and acetylcholinesterase. These findings indicate their potential in treating diseases like Alzheimer's, where cholinesterase inhibitors are a key part of therapy (Sukumarapillai et al., 2016).
Anti-inflammatory Activity
4-Benzylpiperidine has demonstrated in vitro anti-inflammatory activity through mechanisms such as inhibition of albumin denaturation and proteinase inhibitory activity. These findings open avenues for further research into anti-inflammatory agents, providing a foundation for the development of new therapies (Jayashree et al., 2016).
Safety and Hazards
Future Directions
Piperidine derivatives, including “2-Benzylpiperidin-4-one hydrochloride”, are being utilized in different therapeutic applications. They are being used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-benzylpiperidin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXIOXWNEXOZJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697182 |
Source
|
Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-12-5 |
Source
|
Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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